molecular formula C10H16ClN3O B1408602 1-(2-Aminoethyl)-3-benzylurea hydrochloride CAS No. 646536-50-7

1-(2-Aminoethyl)-3-benzylurea hydrochloride

Cat. No. B1408602
M. Wt: 229.71 g/mol
InChI Key: VQIQXSWHFBHEMP-UHFFFAOYSA-N
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Description

1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It can be prepared from tert-butyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate . It may be used in the preparation of N-propionyl cysteaminylphenol-maleimide-dextran (NPCMD) and 4-nitrophenyl 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethylcarbamate .


Molecular Structure Analysis

The empirical formula of 1-(2-Aminoethyl)maleimide hydrochloride is C6H9N2O2Cl . The molecular weight is 176.6 g/mol .


Physical And Chemical Properties Analysis

1-(2-Aminoethyl)maleimide hydrochloride is a white crystalline powder . It has a molecular weight of 176.6 g/mol . The melting point is 166 °C .

Scientific Research Applications

Structural and Tautomerism Studies

1-(2-Aminoethyl)-3-benzylurea hydrochloride is structurally related to compounds used in the study of tautomerism, protonation, and E/Z isomerism. For instance, 1-benzyl-4-nitroso-5-aminopyrazole and its hydrochloride have been investigated to understand these phenomena, revealing insights into the behavior of similar compounds in different solvents and solid states, as well as the formation of hydrogen bonds (Holschbach et al., 2003).

Chiral Solvating Agents (CSAs) for NMR Spectroscopy

Derivatives similar to 1-(2-Aminoethyl)-3-benzylurea hydrochloride have been used as chiral solvating agents (CSAs) in nuclear magnetic resonance (NMR) spectroscopy. These CSAs are crucial for enantiodiscrimination of derivatized amino acids, helping to differentiate NMR signals of enantiomeric substrates and providing insights into the stereochemical features of diastereomeric solvates (Recchimurzo et al., 2020).

Enzyme Inhibition and Docking Studies

Various derivatives have been synthesized and evaluated for their biological activities, including anti-oxidant properties and enzyme inhibiting activities. Docking studies suggest these molecules have potential as esterase and protease enzyme inhibitors, indicating their relevance in biochemical and pharmacological research (Raza et al., 2022).

Antimicrobial and Anticancer Activities

Some derivatives show promising antimicrobial and anticancer activities. For instance, N-substituted thiourea derivatives have exhibited significant antibacterial activities against various bacterial strains, indicating their potential in developing new antimicrobial agents. Furthermore, the structure-activity relationship of these compounds is crucial for understanding their biological effects and optimizing their therapeutic potential (Kalhor et al., 2014).

Synthesis and Characterization of Novel Derivatives

The synthesis and characterization of novel derivatives of 1-(2-Aminoethyl)-3-benzylurea hydrochloride are crucial for expanding its scientific research applications. Studies involving the synthesis of new compounds, their structural analysis, and the exploration of their biological activities contribute to the understanding of their potential uses in various scientific fields (Hussain et al., 2020).

Safety And Hazards

1-(2-Aminoethyl)maleimide hydrochloride can cause skin irritation and serious eye irritation . It is recommended to wash skin thoroughly after handling, wear protective gloves/eye protection/face protection, and avoid breathing dust/fume/gas/mist/vapors/spray .

properties

IUPAC Name

1-(2-aminoethyl)-3-benzylurea;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O.ClH/c11-6-7-12-10(14)13-8-9-4-2-1-3-5-9;/h1-5H,6-8,11H2,(H2,12,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIQXSWHFBHEMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(=O)NCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Aminoethyl)-3-benzylurea hydrochloride

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